molecular formula C7H4BrClO2 B2412341 2-Bromo-6-chloro-4-hydroxybenzaldehyde CAS No. 1629141-16-7

2-Bromo-6-chloro-4-hydroxybenzaldehyde

Cat. No. B2412341
M. Wt: 235.46
InChI Key: UPKICZQMPQYKOU-UHFFFAOYSA-N
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Description

“2-Bromo-6-chloro-4-hydroxybenzaldehyde” is a chemical compound with the CAS Number: 1629141-16-7 . It has a molecular weight of 235.46 . This compound is a type of substituted salicylaldehyde .


Synthesis Analysis

The synthesis of similar compounds, such as 4-bromobenzaldehyde, involves a two-step process starting from 4-bromotoluene . In the first step, two bromine atoms are added to the methyl group of 4-bromotoluene by free radical bromination to form 4-bromobenzal bromide . In the second step, the dibrominated methyl group is hydrolyzed with calcium carbonate, then steam distilled to collect 4-bromobenzaldehyde .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-chloro-4-hydroxybenzaldehyde” is 1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The bromoaryl group of similar compounds like 4-bromobenzaldehyde may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by removal of the trimethylsilyl group with base to form 4-ethynylbenzaldehyde .


Physical And Chemical Properties Analysis

It is typically stored in an inert atmosphere at 2-8°C . The physical form of this compound is solid .

Scientific Research Applications

Transformation in Anaerobic Environments

Metabolically stable anaerobic bacterial cultures have been studied for their ability to transform various halogenated aromatic aldehydes, including compounds similar to 2-Bromo-6-chloro-4-hydroxybenzaldehyde. These studies demonstrate the synthesis of corresponding carboxylic acids and the partial reduction of the aldehyde to a hydroxymethyl group, highlighting the potential environmental transformations of such compounds (Neilson et al., 1988).

Synthesis and Characterization in Chemistry

The synthesis of novel compounds from precursors, including 2-Bromo-6-chloro-4-hydroxybenzaldehyde and related structures, has been explored. These syntheses lead to the development of new molecules with potential applications in various fields, including medicinal chemistry and materials science (Cheng De-ju, 2015).

Crystal Structure Analysis

Studies have been conducted on the crystal structures of compounds derived from 2-Bromo-6-chloro-4-hydroxybenzaldehyde, providing insights into the molecular configurations and intermolecular interactions of these compounds. Such information is crucial for understanding the properties and potential applications of these materials (Xiao-ling Wang et al., 2011).

Analytical Chemistry Applications

The compound and its derivatives have been studied in the context of analytical chemistry, particularly in gas chromatography. These studies contribute to the understanding of the separation and determination of complex mixtures, which is essential in various analytical applications (Shi Jie, 2000).

Medicinal Chemistry and Drug Design

Synthesis of benzamide derivatives using precursors like 2-Bromo-6-chloro-4-hydroxybenzaldehyde has been explored for the development of novel drugs, particularly in the context of designing CCR5 antagonists. Such research contributes to the field of medicinal chemistry and the development of new therapeutic agents (Cheng De-ju, 2014).

Environmental and Marine Chemistry

Research into the biosynthesis of 4-hydroxybenzaldehyde and 3-Bromo-4-hydroxybenzaldehyde, which are structurally related to 2-Bromo-6-chloro-4-hydroxybenzaldehyde, in marine algae demonstrates the environmental relevance and the role of these compounds in natural processes (Manley & Chapman, 1979).

Safety And Hazards

Safety data sheets indicate that “2-Bromo-6-chloro-4-hydroxybenzaldehyde” may be harmful if inhaled . It can cause skin and eye irritation . Therefore, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

While there is limited information available on the future directions of “2-Bromo-6-chloro-4-hydroxybenzaldehyde”, its role as a linker in the Buchwald C-N bond forming reaction suggests potential applications in the synthesis of pharmaceutical compounds .

properties

IUPAC Name

2-bromo-6-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKICZQMPQYKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chloro-4-hydroxybenzaldehyde

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